![molecular formula C7H5ClF2S B1626600 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene CAS No. 2488-66-6](/img/structure/B1626600.png)

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene

Übersicht

Beschreibung

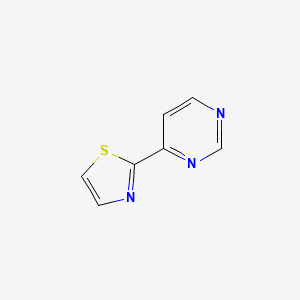

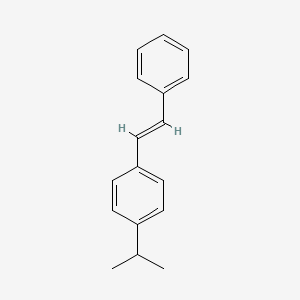

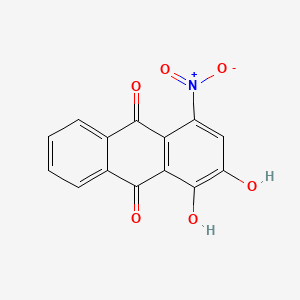

“1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” is an organic compound with the molecular formula C7H5ClF2S . It is also known as CF3-Ph-S-Cl or SF-Link.

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” can be represented by the InChI code:InChI=1S/C8H7ClF2S/c9-7-3-1-6 (2-4-7)5-12-8 (10)11/h1-4,8H,5H2 . The compound has a molecular weight of 208.66 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” are not available, benzene derivatives are generally known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

“1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” has a molecular weight of 208.66 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has a topological polar surface area of 25.3 Ų .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene and its derivatives have been utilized in catalysis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its role in facilitating condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Materials Science

In materials science, derivatives of 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene have been explored for their potential in creating advanced materials. For example, new locally and densely sulfonated poly(ether sulfone)s were developed for fuel cell applications, showcasing the utility of these compounds in enhancing proton conduction and mechanical stability of membranes (Matsumoto et al., 2009).

Organic Synthesis

Furthermore, these compounds have shown significant promise in organic synthesis. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent reagent for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001). Additionally, synthesis and Diels–Alder cycloaddition reactions of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene have been described, highlighting the versatility of these compounds in engaging in cycloadditions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under various conditions (Sridhar et al., 2000).

Safety And Hazards

The safety information for “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-chloro-4-(difluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCXRGOEMOHKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539735 | |

| Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |

CAS RN |

2488-66-6 | |

| Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1626518.png)